molecular formula C28H38N6O9S B3025815 N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt CAS No. 88793-79-7

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

Cat. No.: B3025815
CAS No.: 88793-79-7
M. Wt: 634.7 g/mol
InChI Key: KPGSNEYSJPIZCW-SJEIDVEUSA-N
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Mechanism of Action

Target of Action

The primary target of the compound N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. In addition to plasmin, the compound also serves as a substrate for thrombin .

Mode of Action

The compound acts as a chromogenic substrate for plasmin and thrombin . These enzymes preferentially bind to and cleave the Gly-Pro-Arg (GPR) peptide sequence in the compound to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, serving as a measure of the enzyme activity .

Biochemical Pathways

The compound is involved in the fibrinolysis pathway . When plasmin or thrombin cleaves the compound, it leads to the breakdown of fibrin clots. This action is crucial in preventing the formation of large, unwanted clots that could lead to conditions like thrombosis.

Pharmacokinetics

Its solubility in ethanol (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The cleavage of the compound by plasmin or thrombin results in the release of p-nitroanilide (pNA), which can be quantified by colorimetric detection . This provides a measure of the enzyme activity and can be used to study the function and regulation of these enzymes.

Action Environment

The compound is stable for more than a year when stored in a frozen solution at pH 4 . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) involves the stepwise coupling of amino acids and protecting groups. The process typically starts with the protection of the amino group of lysine using a tosyl group. This is followed by the coupling of glycine and proline to the protected lysine. The final step involves the attachment of the p-nitroanilide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is often lyophilized to obtain a stable powder form .

Comparison with Similar Compounds

Uniqueness: N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) is unique due to its chromogenic properties, allowing for easy quantification of enzyme activity through colorimetric detection. This makes it particularly useful in high-throughput screening assays .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSNEYSJPIZCW-SJEIDVEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88793-79-7
Record name L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88793-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
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N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
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N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
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N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
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N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
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Reactant of Route 6
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

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